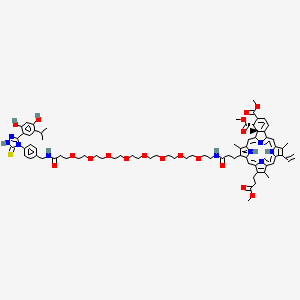

HS-291

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C78H97N9O18S |

|---|---|

Molecular Weight |

1480.7 g/mol |

IUPAC Name |

dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate |

InChI |

InChI=1S/C78H97N9O18S/c1-11-53-48(4)61-42-66-59-19-16-56(75(93)96-9)73(76(94)97-10)78(59,7)69(84-66)44-62-50(6)54(64(83-62)43-65-55(18-21-72(92)95-8)49(5)60(82-65)41-63(53)81-61)17-20-70(90)79-23-25-99-27-29-101-31-33-103-35-37-105-39-38-104-36-34-102-32-30-100-28-26-98-24-22-71(91)80-46-51-12-14-52(15-13-51)87-74(85-86-77(87)106)58-40-57(47(2)3)67(88)45-68(58)89/h11-16,19,40-45,47,73,81,83,88-89H,1,17-18,20-39,46H2,2-10H3,(H,79,90)(H,80,91)(H,86,106)/t73-,78+/m0/s1 |

InChI Key |

QRHBPJPEVKZKED-RYJUINFCSA-N |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC7=CC=C(C=C7)N8C(=NNC8=S)C9=CC(=C(C=C9O)O)C(C)C)C(=C3C)CCC(=O)OC)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC7=CC=C(C=C7)N8C(=NNC8=S)C9=CC(=C(C=C9O)O)C(C)C)C(=C3C)CCC(=O)OC)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HS-291

A Novel Anti-Microbial Strategy Targeting Borrelia burgdorferi

HS-291 represents a pioneering approach in anti-microbial drug development, specifically designed to combat Lyme disease, the illness caused by the spirochete Borrelia burgdorferi. This technical guide delineates the core mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of the underlying biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a novel conjugate molecule that leverages a "berserker" strategy, delivering a potent phototoxic payload directly to the bacterium. This targeted approach aims to overcome the limitations of conventional antibiotics by employing a mechanism that is less susceptible to the development of resistance.

Core Mechanism of Action

The action of this compound is a multi-stage process that begins with specific binding to a bacterial protein and culminates in light-induced cell death. The molecule itself is a conjugate of two key components: an inhibitor of the Borrelia burgdorferi High Temperature Protein G (HtpG) and the photoactive toxin, verteporfin.[1][2]

The targeted delivery of this compound is achieved through the HtpG inhibitor component, which has a high affinity for the bacterial HtpG, a molecular chaperone.[1] This specific binding ensures the accumulation of the verteporfin payload within the bacterium. A crucial aspect of this design is that free verteporfin is not retained by Borrelia, making the targeted delivery via the HtpG inhibitor essential for its efficacy.[1][2]

Upon exposure to light, the verteporfin component of this compound is activated, leading to the generation of reactive oxygen species (ROS).[1][2] These highly reactive molecules then induce oxidative damage to HtpG and a discrete subset of proteins in its immediate vicinity. This localized oxidative stress triggers a cascade of catastrophic cellular events, including irreversible nucleoid collapse and membrane blebbing, ultimately leading to the sterilization of the Borrelia cultures.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in Borrelia burgdorferi.

Quantitative Data

The following table summarizes the available quantitative data regarding the activity of this compound against Borrelia burgdorferi in vitro.

| Parameter | Value | Conditions | Source |

| Effective Concentration | 0.1-10 µM | 24 hours, with near-infrared light excitation (693 nm, 5 J/cm²) | MedChemExpress |

| Cellular Targeting | 10 µM | 90 minutes | MedChemExpress |

| Cellular Effects | 0-10 µM | 24 hours, with near-infrared light excitation (693 nm, 5 J/cm²) | MedChemExpress |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing researchers, the following outlines the key experimental methodologies likely employed to elucidate the mechanism of action of this compound.

In Vitro Phototoxicity Assay

This assay is central to determining the light-dependent efficacy of this compound against Borrelia burgdorferi.

-

Borrelia burgdorferi Culture: Spirochetes are cultured in appropriate media to mid-logarithmic phase.

-

Compound Incubation: Cultures are treated with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and control compounds (e.g., HtpG inhibitor alone, verteporfin alone) for a defined period in the dark.

-

Light Exposure: A portion of the treated cultures is exposed to a specific wavelength and dose of light (e.g., 693 nm, 5 J/cm²), while control plates remain in the dark.

-

Viability Assessment: Bacterial viability is assessed using methods such as dark-field microscopy to count motile spirochetes, or a fluorescent viability stain (e.g., SYTO 9/propidium iodide).

-

Data Analysis: The percentage of viable bacteria is calculated for each condition to determine the light-dependent EC50 of this compound.

Experimental Workflow for In Vitro Phototoxicity Assay

Caption: Experimental workflow for the in vitro phototoxicity assay of this compound.

Cellular Damage Assessment

To visualize the morphological changes induced by this compound, fluorescence and electron microscopy techniques are likely utilized.

-

Borrelia Treatment: Cultures are treated with this compound and exposed to light as described in the phototoxicity assay.

-

Staining: For fluorescence microscopy, cells are stained with dyes that label the nucleoid (e.g., DAPI) and the cell membrane (e.g., FM 4-64).

-

Imaging:

-

Fluorescence Microscopy: Used to observe nucleoid condensation and membrane blebbing.

-

Transmission Electron Microscopy (TEM): Provides high-resolution images of ultrastructural changes, such as the loss of cell wall integrity.

-

Reactive Oxygen Species (ROS) Detection Assay

To confirm the generation of ROS as the primary cytotoxic agent, a specific fluorescent probe is used.

-

Probe Loading: Borrelia cells are incubated with a ROS-sensitive fluorescent dye (e.g., CellROX Green).

-

This compound Treatment and Light Exposure: The probe-loaded cells are then treated with this compound and exposed to light.

-

Fluorescence Measurement: The increase in fluorescence intensity, which correlates with ROS production, is measured using a fluorometer or a fluorescence microscope.

Conclusion

The mechanism of action of this compound represents a significant advancement in the development of targeted anti-microbial therapies. By specifically delivering a photo-activated toxin to Borrelia burgdorferi, this compound induces rapid and irreversible cellular damage through the generation of reactive oxygen species. This strategy not only promises high efficacy against the Lyme disease pathogen but also offers a potential new paradigm for treating infectious diseases by targeting non-essential proteins, thereby expanding the druggable pathogenic genome and potentially circumventing existing antibiotic resistance mechanisms.[1][2] Further preclinical and clinical studies are anticipated to fully elucidate the therapeutic potential of this innovative compound.

References

HS-291: A Novel Targeted Antimicrobial Approach for Lyme Disease

Portola Valley, CA – November 1, 2023 – A promising new drug candidate, HS-291, has emerged from research funded by the Bay Area Lyme Foundation, offering a novel, targeted approach to combatting Borrelia burgdorferi, the bacterium responsible for Lyme disease.[1][2] This investigational therapeutic, detailed in the peer-reviewed journal Cell Chemical Biology, employs a unique "berserker" strategy to specifically destroy the Lyme pathogen, potentially minimizing off-target effects and the development of antibiotic resistance.[1][2][3]

This compound is currently in the preclinical stage of development.[1] The research, led by scientists at Duke University School of Medicine in collaboration with the University of North Carolina, Tulane University, and Stanford University, leverages insights from oncology to create a highly specific antimicrobial agent.[1]

A Targeted "Berserker" Molecule

This compound is a conjugate molecule meticulously designed to target a non-essential protein in Borrelia burgdorferi called High-temperature protein G (HtpG).[2][3][4] This approach represents a paradigm shift from conventional antibiotics that typically target essential enzymes, a strategy that can contribute to the rise of resistant bacterial strains.[3][4]

The molecule consists of three key components:

-

An HtpG Inhibitor (BX-2819): This component ensures that this compound specifically binds to the HtpG protein within the Lyme bacteria.[4]

-

A PEG Linker: This flexible spacer connects the HtpG inhibitor to the toxic payload.

-

A Photoactive Toxin (Verteporfin): This component is a potent cellular toxin that, when activated by light, unleashes a destructive cascade within the bacterium.[2][3][4]

Mechanism of Action

Once this compound is absorbed by Borrelia burgdorferi, it binds to the HtpG protein. Upon activation with light, the verteporfin component generates reactive oxygen species (ROS). This onslaught of ROS causes oxidation of HtpG and other nearby proteins, leading to catastrophic and irreversible damage to the bacterium.[3][4] The observed effects include the collapse of the bacterial chromosome (nucleoid) and the formation of blebs in the cell membrane, ultimately leading to the death of the pathogen.[2][3][4] A key advantage of this targeted delivery is that free verteporfin is not readily retained by the bacteria, highlighting the necessity of the HtpG inhibitor for selective accumulation of the toxin.[3][4]

Quantitative In Vitro Efficacy

The in vitro efficacy of this compound against Borrelia burgdorferi has been demonstrated through the determination of its Minimum Inhibitory Concentration (MIC). The specific values from the primary research are yet to be publicly released in comprehensive tables.

| Compound | Organism | MIC | Reference |

| This compound | Borrelia burgdorferi | Data not yet publicly compiled | [Carlson et al., Cell Chem Biol, 2024][3] |

Experimental Protocols

Detailed experimental protocols from the primary research in Cell Chemical Biology are summarized below.

In Vitro Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound against Borrelia burgdorferi was likely determined using a broth microdilution method. While the specific protocol for this compound is detailed in the primary publication, a general procedure for B. burgdorferi involves:

-

Preparation of a serial dilution of the antimicrobial agent in a suitable broth medium, such as BSK-II.

-

Inoculation of each dilution with a standardized concentration of B. burgdorferi.

-

Incubation of the cultures under appropriate conditions (e.g., 34°C) for a defined period, typically 72 hours.

-

For this compound, a light activation step would be included at a specific wavelength and duration.

-

Determination of the MIC as the lowest concentration of the compound that inhibits visible growth of the bacteria, often assessed by microscopy or a colorimetric indicator.

Cytotoxicity Assay

To assess the potential toxicity of this compound to mammalian cells, cytotoxicity assays are typically performed. A common method is the MTT assay:

-

Seeding of mammalian cells (e.g., human cell lines) in a 96-well plate and allowing them to adhere overnight.

-

Treatment of the cells with a range of concentrations of this compound, alongside positive and negative controls.

-

Incubation for a specified period (e.g., 24-72 hours).

-

Addition of MTT reagent to each well, which is converted to a colored formazan product by metabolically active cells.

-

Solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength.

-

Calculation of cell viability as a percentage relative to the untreated control cells.

Visualizing the Molecular Action and Workflow

To better understand the processes involved in the action and evaluation of this compound, the following diagrams illustrate the proposed mechanism and a typical experimental workflow.

Caption: Mechanism of action of this compound against Borrelia burgdorferi.

Caption: General experimental workflow for the evaluation of this compound.

Future Directions

The development of this compound marks a significant and hopeful step forward in the search for more effective and targeted treatments for Lyme disease. As research progresses into in vivo models, the full potential of this novel "berserker" antimicrobial will become clearer. This innovative approach of targeting non-essential proteins to deliver a potent payload could also have broader implications for the development of new strategies to combat other infectious diseases.

References

The "Berserker" Strategy: Verteporfin's Role in the Targeted Destruction of Borrelia burgdorferi by HS-291

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The novel compound HS-291 represents a paradigm shift in antimicrobial research, employing a targeted "berserker" strategy to eradicate Borrelia burgdorferi, the causative agent of Lyme disease. This approach utilizes a dual-function molecule that combines a targeting mechanism with a potent, light-activated cytotoxic agent. The core of this strategy lies in the specific function of Verteporfin, a clinically established photosensitizer, which is tethered to an inhibitor of the bacterial chaperone protein, HtpG. This guide provides an in-depth technical overview of Verteporfin's function within the this compound compound, detailing its mechanism of action, the critical role of its conjugation, and the resulting antimicrobial effects based on available research.

Introduction: A Novel Antimicrobial Approach

Traditional antibiotic development often focuses on inhibiting essential enzymes in pathogenic organisms. However, the rise of antibiotic resistance necessitates novel strategies. The this compound compound expands the "druggable" targets within a pathogen by leveraging a non-essential protein, B. burgdorferi HtpG, to deliver a lethal payload. This compound is a conjugate molecule composed of an HtpG inhibitor and the photoactive toxin, Verteporfin.[1] This design allows for the selective accumulation of a potent cytotoxic agent within the target bacterium.

The Core Function of Verteporfin in this compound

Verteporfin, a benzoporphyrin derivative, is a well-characterized photosensitizer.[2][3] Its primary role in medicine has been in photodynamic therapy (PDT) for conditions like wet age-related macular degeneration, where it is used to eliminate abnormal blood vessels.[2][4] Within the this compound compound, Verteporfin serves as the "warhead" of the molecule, responsible for inducing bacterial cell death upon activation.

Mechanism of Action: Light-Activated Cytotoxicity

The cytotoxic function of Verteporfin is dependent on two key elements: light and oxygen.[2][3]

-

Photoactivation: When Verteporfin is exposed to non-thermal red light, specifically at a wavelength of approximately 693 nm, it absorbs the light energy.[2]

-

Energy Transfer and ROS Production: This absorbed energy transitions Verteporfin to an excited triplet state. In the presence of molecular oxygen, Verteporfin transfers this energy to the oxygen molecules, generating highly reactive and short-lived singlet oxygen and other reactive oxygen species (ROS).[2]

-

Cellular Damage: These ROS are highly cytotoxic, causing localized, irreversible damage to cellular components. In the context of this compound's action against B. burgdorferi, this leads to the oxidation of HtpG and other nearby proteins.[4] This oxidative stress results in catastrophic and irreversible cellular damage, including nucleoid collapse and membrane blebbing, ultimately leading to the sterilization of the bacterial culture.[4]

The Critical Role of Conjugation in this compound

A pivotal finding in the development of this compound is the necessity of tethering Verteporfin to the HtpG inhibitor.[4] Studies have shown that free Verteporfin is not retained by B. burgdorferi.[4] It is the HtpG inhibitor component that ensures the selective absorption and accumulation of the entire this compound molecule within the bacterium. This targeted delivery mechanism is essential for the compound's efficacy and selectivity, minimizing potential off-target effects.

Experimental Data and Protocols

While the full, detailed quantitative data and experimental protocols are contained within the primary research publication, this section summarizes the key findings and methodologies based on available information.

Quantitative Data Summary

The following table summarizes the key findings regarding the efficacy of this compound from in vitro studies.

| Parameter | Observation | Reference |

| Target Organism | Borrelia burgdorferi | [1] |

| Target Molecule | High-temperature protein G (HtpG) | [1] |

| Compound | This compound (HtpG inhibitor tethered to Verteporfin) | [4] |

| Activation | Light-activated (approx. 693 nm) | [2] |

| Outcome | Sterilization of B. burgdorferi cultures with a single dose | [4] |

| Cellular Effects | Oxidation of HtpG and proximal proteins, irreversible nucleoid collapse, cell wall disruptions, and membrane blebbing. | [4] |

| Control Finding | Free Verteporfin is not retained by B. burgdorferi. | [4] |

Key Experimental Protocols Overview

The development and validation of this compound involved several key experimental steps:

-

Synthesis of this compound: This involves the chemical conjugation of the HtpG inhibitor to Verteporfin, likely through a linker molecule.

-

In Vitro Culture: Borrelia burgdorferi cultures are treated with this compound.

-

Photodynamic Activation: The treated bacterial cultures are exposed to a specific wavelength of light to activate the Verteporfin component of this compound.

-

Viability and Cellular Integrity Assays: Following treatment, the viability of the bacteria is assessed. Microscopic techniques are used to observe cellular morphology, including nucleoid structure and membrane integrity.

-

Protein Oxidation Analysis: Proteomic methods are employed to identify which proteins, including HtpG, are oxidized following the activation of this compound.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Verteporfin's action within this compound and the experimental workflow.

Caption: Figure 1. Mechanism of Action of Verteporfin in this compound.

Caption: Figure 2. Experimental Workflow for this compound Efficacy Testing.

Conclusion and Future Directions

Verteporfin is an indispensable component of the this compound compound, functioning as a potent, light-inducible cytotoxic agent. Its conjugation to an HtpG inhibitor facilitates its targeted delivery and accumulation within Borrelia burgdorferi, a critical feature for its antimicrobial efficacy. The "berserker" mechanism, initiated by the photoactivation of Verteporfin and subsequent ROS production, leads to rapid and irreversible damage to the bacterium. This innovative strategy of targeting a non-essential protein to deliver a lethal payload opens up new avenues for antimicrobial drug development, potentially circumventing existing resistance mechanisms. Further research will likely focus on optimizing the delivery and activation of this compound for in vivo applications and exploring the applicability of this "berserker" strategy to other pathogenic organisms.

References

Preclinical Profile of HS-291: A Novel HtpG-Targeted Antimicrobial Strategy for Lyme Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HS-291 is a first-in-class investigational therapeutic agent designed to combat Borrelia burgdorferi, the causative agent of Lyme disease. This molecule employs a novel "berserker" strategy, targeting a non-essential bacterial chaperone protein, HtpG (High-Temperature Protein G), to deliver a potent photoactive toxin, verteporfin. Upon light activation, this compound initiates a cascade of localized reactive oxygen species (ROS) generation, leading to the rapid and irreversible destruction of the spirochete. This technical guide provides a comprehensive overview of the preclinical findings on this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental methodologies.

Introduction: A Paradigm Shift in Antimicrobial Development

Conventional antibiotic discovery has largely focused on targeting essential enzymes in pathogenic organisms. This has contributed to a dwindling pipeline of new antibiotics and the rise of antibiotic resistance. This compound represents a paradigm shift by targeting a non-essential protein, HtpG. This strategy expands the druggable targets within a pathogen and may circumvent existing resistance mechanisms.[1] this compound is a conjugate molecule composed of an HtpG inhibitor (BX-2819) tethered to the photoactive toxin verteporfin via a PEG linker.[2] This design allows for selective accumulation of the toxin within B. burgdorferi, a crucial feature as the bacterium does not retain free verteporfin.[1][3]

Mechanism of Action

The mechanism of action of this compound is a targeted, light-activated process:

-

Selective Targeting: this compound specifically binds to the HtpG protein within B. burgdorferi.

-

Photoactivation: Upon exposure to near-infrared (nrIR) light (e.g., 693 nm), the verteporfin component of this compound is activated.

-

ROS Generation: The activated verteporfin generates a localized burst of reactive oxygen species (ROS).

-

Oxidative Damage: The highly reactive ROS cause oxidation of HtpG and a discrete subset of proteins in its immediate vicinity.

-

Cellular Collapse: This targeted oxidative damage leads to irreversible cellular destruction, characterized by nucleoid collapse and membrane blebbing, ultimately sterilizing the Borrelia cultures.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound against Borrelia burgdorferi

| Parameter | Value | Conditions | Source |

| Effective Concentration Range | 0.1 - 10 µM | 24 hours incubation, with nrIR light excitation (693 nm, 5 J/cm²) | [2] |

| Concentration for Imaging Studies | 10 µM | 90 minutes incubation | [2] |

Note: Specific IC50 or Minimum Inhibitory Concentration (MIC) values are not yet publicly available and would be found in the full text of the primary research publication.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these preclinical findings. While the full, detailed protocols are proprietary or contained within the primary publication, this section outlines the general methodologies employed in the evaluation of this compound.

Borrelia burgdorferi Viability Assay

This assay is designed to determine the concentration-dependent effect of this compound on the viability of B. burgdorferi.

-

Cell Culture: B. burgdorferi cultures are grown to a specified density in appropriate media.

-

Treatment: Cultures are incubated with a range of this compound concentrations (e.g., 0.1-10 µM) for a set duration (e.g., 24 hours). A control group with no this compound is included.

-

Light Activation: Following incubation, the treated cultures are exposed to near-infrared light at a specific wavelength and energy density (e.g., 693 nm, 5 J/cm²).

-

Viability Assessment: Cell viability is assessed using a suitable method. This could include metabolic assays (e.g., AlamarBlue), microscopy with live/dead staining, or quantitative PCR to measure bacterial load.

Cellular Imaging of this compound-Induced Damage

Microscopy is used to visualize the morphological changes in B. burgdorferi upon treatment with this compound.

-

Treatment: B. burgdorferi are treated with a fixed concentration of this compound (e.g., 10 µM) for a specified time (e.g., 90 minutes).

-

Light Activation: The treated bacteria are exposed to nrIR light.

-

Imaging: Samples are visualized using high-resolution microscopy techniques, such as fluorescence microscopy or electron microscopy, to observe changes in cell wall integrity, nucleoid structure, and membrane morphology.

In Vivo Studies

While detailed in vivo protocols are not yet available in the public domain, a typical preclinical study in an animal model of Lyme disease (e.g., mice) would involve:

-

Infection: Animals are infected with B. burgdorferi.

-

Treatment: After a specified period to allow for infection establishment, animals are treated with this compound, likely via a systemic route.

-

Light Application: The infected tissue (e.g., skin at the site of a tick bite) is exposed to nrIR light.

-

Outcome Measures: Efficacy is assessed by quantifying the bacterial burden in various tissues (e.g., skin, joints, heart, bladder) using qPCR, and by monitoring clinical signs of disease.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes described in the preclinical research of this compound.

Caption: Mechanism of action of this compound in Borrelia burgdorferi.

Caption: General experimental workflow for preclinical evaluation of this compound.

Future Directions

The preclinical data for this compound are promising and lay the groundwork for further development. Key future directions will involve:

-

In-depth In Vivo Studies: Comprehensive studies in animal models are needed to establish the efficacy, pharmacokinetics, and safety profile of this compound.

-

Optimization of Light Delivery: Research into the optimal parameters for light delivery to target tissues will be crucial for clinical translation.

-

Spectrum of Activity: Investigating the activity of this compound against other pathogenic bacteria that express HtpG could broaden its therapeutic potential.

-

Resistance Studies: Although the mechanism of action suggests a low propensity for resistance development, formal studies to confirm this are warranted.

Conclusion

This compound represents an innovative and targeted approach to antimicrobial therapy for Lyme disease. By leveraging a "berserker" mechanism that is dependent on a non-essential bacterial protein and external activation, this compound holds the potential to be a highly effective and specific treatment. The preclinical findings to date strongly support its continued development and evaluation as a novel therapeutic for this significant public health concern. Further research, particularly in in vivo models, will be critical to fully elucidate its therapeutic potential.

References

The Berserker Molecule: A Technical Guide to the Discovery and Development of HS-291 for Lyme Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of HS-291, a novel, targeted therapeutic agent for the treatment of Lyme disease. The information presented is collated from the seminal publication in Cell Chemical Biology and other relevant scientific disclosures.

Introduction: A Paradigm Shift in Antimicrobial Strategy

Conventional antibiotic development often focuses on targeting essential enzymes within pathogenic organisms.[1] This approach, however, has contributed to the rise of antibiotic-resistant strains. The development of this compound represents a paradigm shift, targeting a non-essential protein in Borrelia burgdorferi, the causative agent of Lyme disease, to deliver a lethal payload.[1][2] This "berserker" molecule strategy expands the druggable genome of pathogens and presents a novel approach to combatting infectious diseases.[1][2]

This compound is a first-in-class molecule that specifically targets the Borrelia burgdorferi High Temperature Protein G (HtpG), a molecular chaperone.[3] The development was a collaborative effort involving researchers from Duke University School of Medicine, University of North Carolina, Tulane University, and Stanford University, with funding from the Bay Area Lyme Foundation.[3] this compound is currently in the preclinical stage of development.[3]

The Molecular Design of this compound

This compound is a conjugate molecule comprised of three key components:

-

A High-Affinity HtpG Inhibitor: This component specifically binds to the ATP pocket of the HtpG protein in B. burgdorferi.

-

A Linker: A flexible linker connects the HtpG inhibitor to the phototoxic agent.

-

Verteporfin: A clinically approved photoactive toxin that, upon activation by light, generates cytotoxic reactive oxygen species (ROS).

This design allows for the selective delivery of the toxic payload directly to the vicinity of the HtpG protein within the bacterium.

Mechanism of Action: Targeted Destruction

The mechanism of action of this compound is a multi-step process that leads to the rapid and irreversible destruction of B. burgdorferi.

-

Selective Uptake and Binding: this compound is selectively absorbed by B. burgdorferi. Once inside the bacterium, the HtpG inhibitor component of this compound binds to the HtpG protein.

-

Photoactivation: Upon exposure to a specific wavelength of light, the verteporfin component of this compound is activated.

-

Generation of Reactive Oxygen Species (ROS): The activated verteporfin generates a burst of highly reactive oxygen species in the immediate vicinity of the HtpG protein.

-

Oxidative Damage: The ROS cause oxidative damage to HtpG and a discrete subset of proteins in close proximity.

-

Cellular Havoc: This localized oxidative damage leads to a cascade of catastrophic cellular events, including irreversible nucleoid collapse and membrane blebbing, ultimately resulting in the death of the bacterium.[1][2]

Tethering verteporfin to the HtpG inhibitor is crucial for its efficacy, as free verteporfin is not retained by Borrelia.[1][2]

Signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Efficacy of this compound against Borrelia burgdorferi

| Compound | EC50 (nM) |

| This compound (+Light) | Data not available in public sources |

| This compound (-Light) | Data not available in public sources |

| Verteporfin (+Light) | Data not available in public sources |

| HtpG Inhibitor | Data not available in public sources |

Note: Specific EC50 values were not found in the publicly available abstracts. The primary research article would contain this data.

Table 2: Phototoxicity and Cellular Effects

| Treatment | Observation |

| This compound + Light | Nucleoid collapse, membrane blebbing, cell death |

| This compound (no light) | No significant effect |

| Verteporfin + Light | Minimal effect (not retained by bacteria) |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of these findings. The following sections outline the methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process to conjugate the HtpG inhibitor to verteporfin via a linker.

-

Step 1: Synthesis of the HtpG Inhibitor: The specific chemical synthesis pathway for the novel HtpG inhibitor is proprietary and detailed in the primary publication's supplementary materials.

-

Step 2: Linker Attachment: A polyethylene glycol (PEG) linker is chemically attached to the HtpG inhibitor.

-

Step 3: Conjugation to Verteporfin: The HtpG inhibitor-linker molecule is then conjugated to verteporfin through a stable chemical bond.

-

Step 4: Purification and Characterization: The final this compound conjugate is purified using high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental workflow for the synthesis of this compound.

In Vitro Viability Assay

The viability of B. burgdorferi after treatment with this compound was assessed using a SYBR Green I/propidium iodide (PI) assay.

-

Bacterial Culture: B. burgdorferi is cultured in BSK-H medium to mid-log phase.

-

Treatment: The bacterial cultures are treated with varying concentrations of this compound, verteporfin, or the HtpG inhibitor alone, with and without exposure to light.

-

Staining: After the treatment period, the cells are stained with SYBR Green I (stains all cells) and propidium iodide (stains dead cells with compromised membranes).

-

Flow Cytometry/Fluorometry: The fluorescence of the stained cells is measured using a flow cytometer or a fluorescence plate reader. The ratio of green (live) to red (dead) fluorescence is used to determine the percentage of viable cells.

Reactive Oxygen Species (ROS) Detection

The generation of ROS upon photoactivation of this compound was measured using a cell-permeable fluorescent probe.

-

Cell Loading: B. burgdorferi cells are incubated with a ROS-sensitive fluorescent dye (e.g., CellROX Green) to load the probe into the cells.

-

Treatment and Photoactivation: The loaded cells are then treated with this compound and exposed to the activating wavelength of light.

-

Fluorescence Measurement: The increase in fluorescence, corresponding to the level of ROS, is measured over time using a fluorescence microscope or plate reader.

Proteomics Analysis

To identify the proteins damaged by the ROS generated by this compound, a quantitative proteomics approach was employed.

-

Treatment and Lysis: B. burgdorferi cultures are treated with this compound and light. The cells are then lysed to extract the total protein.

-

Protein Digestion: The extracted proteins are digested into smaller peptides using trypsin.

-

Isobaric Labeling (e.g., TMT): The peptides from treated and untreated samples are labeled with tandem mass tags (TMT) for relative quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the proteins.

-

Data Analysis: The mass spectrometry data is analyzed to identify proteins that are significantly oxidized or degraded in the this compound-treated samples compared to the controls.

Experimental workflow for proteomics analysis.

Conclusion and Future Directions

The discovery and preclinical development of this compound represent a significant advancement in the search for targeted therapies for Lyme disease. By employing a novel "berserker" strategy, this compound demonstrates the potential to eradicate B. burgdorferi without relying on traditional antibiotic mechanisms. The data generated to date strongly support its continued development.

Future studies will likely focus on:

-

In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of Lyme disease.

-

Pharmacokinetics and toxicology: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Optimization of light delivery: Developing methods for targeted light delivery to the sites of infection.

The successful translation of this compound to the clinic could offer a much-needed, highly specific, and potent new weapon in the fight against Lyme disease.

References

HS-291: A Novel Targeted Approach to Eradicating Borrelia burgdorferi and the Future of Lyme Disease Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lyme disease, caused by the spirochete Borrelia burgdorferi, remains a significant and growing public health concern. Current treatment relies on broad-spectrum antibiotics, which can be associated with adverse side effects and treatment failures, leading to debilitating long-term symptoms in a subset of patients. This has spurred the search for novel, targeted therapies. HS-291, a novel investigational compound, represents a paradigm shift in the development of anti-Lyme disease therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its innovative mechanism of action, and its potential to revolutionize the treatment of Lyme disease. While specific quantitative preclinical data remains proprietary at this stage of development, this document synthesizes the available information to provide a thorough understanding of the core science underpinning this compound.

Introduction: The Unmet Need in Lyme Disease Therapy

Lyme disease is the most common vector-borne illness in the United States, with cases also prevalent in Europe and Asia. The causative agent, Borrelia burgdorferi, is a highly adaptable bacterium capable of evading the host immune system and establishing persistent infections. While early-stage Lyme disease is often effectively treated with antibiotics such as doxycycline or amoxicillin, a significant number of patients experience lingering symptoms, including arthritis, carditis, and neurological complications, collectively known as Post-Treatment Lyme Disease Syndrome (PTLDS). The reliance on broad-spectrum antibiotics also raises concerns about the disruption of the gut microbiome and the emergence of antibiotic resistance.

The unique biology of Borrelia burgdorferi presents both challenges and opportunities for drug development. The bacterium's ability to alter its surface proteins to evade the immune system and its complex lifecycle necessitate the development of targeted therapies that can effectively eradicate the spirochete in its various physiological states.

This compound: A Targeted "Berserker" Molecule

This compound is a first-in-class therapeutic agent specifically designed to target and destroy Borrelia burgdorferi.[1][2] Developed through a collaborative effort involving researchers at Duke University School of Medicine, University of North Carolina, Tulane University, and Stanford University, and supported by the Bay Area Lyme Foundation, this compound is currently in the preclinical stage of testing at the University of California, Davis.[1][3]

The novelty of this compound lies in its "berserker" mechanism, which leverages a targeted delivery system to unleash a potent cytotoxic effect specifically within the Lyme bacterium.[4] This approach minimizes off-target effects and holds the potential for a more effective and safer treatment for Lyme disease.

The Target: High Temperature Protein G (HtpG)

This compound's specificity for Borrelia burgdorferi is achieved by targeting the bacterial chaperone protein, High Temperature Protein G (HtpG).[1] HtpG is the prokaryotic homolog of the eukaryotic heat shock protein 90 (Hsp90) and plays a role in protein folding and stress response. While essential for the viability of some bacteria, HtpG is considered a non-essential enzyme in Borrelia burgdorferi.[1] This is a key strategic advantage, as targeting a non-essential protein is less likely to drive the development of antibiotic resistance compared to targeting essential cellular machinery. Research has indicated a potential interaction between HtpG and DnaA, a key initiator of DNA replication.[5]

The Weapon: Verteporfin and Reactive Oxygen Species (ROS)

This compound is a conjugate molecule, consisting of a potent HtpG inhibitor tethered to verteporfin, a photoactive cellular toxin.[1] Verteporfin is a photosensitizer that, upon activation by light of a specific wavelength (approximately 690 nm), generates cytotoxic reactive oxygen species (ROS).[4][6] This light-activated production of ROS is the lynchpin of this compound's bactericidal activity.

Mechanism of Action: A Light-Activated Cascade of Destruction

The mechanism of action of this compound is a multi-step process that culminates in the rapid destruction of Borrelia burgdorferi.

-

Targeted Binding: The HtpG inhibitor component of this compound selectively binds to the HtpG protein within the spirochete. This targeted binding ensures that the verteporfin payload is concentrated within the bacterium.

-

Photoactivation: Subsequent exposure to light of the appropriate wavelength activates the verteporfin molecule.

-

ROS Generation: Activated verteporfin triggers the production of highly reactive oxygen species (ROS).

-

Cellular Damage: The generated ROS cause widespread and irreversible damage to cellular components in the immediate vicinity of the HtpG-HS-291 complex. This includes the oxidation of HtpG itself and a discrete subset of nearby proteins.[4]

-

Bacterial Death: This oxidative stress leads to critical cellular dysfunction, including irreversible nucleoid collapse and membrane blebbing, ultimately resulting in the death of the Borrelia burgdorferi cell.[4]

A crucial aspect of this compound's design is the covalent linkage between the HtpG inhibitor and verteporfin. Studies have shown that free verteporfin is not retained by Borrelia burgdorferi, highlighting the necessity of the targeted delivery system for the drug's efficacy.[4]

Preclinical Development and Future Outlook

This compound is currently undergoing preclinical evaluation at UC Davis.[1][3] While specific data from these in vivo studies have not yet been publicly released, the in vitro results have been highly promising, demonstrating the ability of a single, light-activated dose of this compound to sterilize Borrelia cultures.[1]

The future development of this compound will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as establishing a safe and effective dosing regimen for in vivo applications. The requirement for light activation presents a unique challenge for treating systemic infections, and further research will be needed to explore methods for delivering light to the sites of infection.

Data Presentation

As specific quantitative data from preclinical studies have not been made publicly available, the following tables are presented as templates for the types of data that will be crucial for the continued development and evaluation of this compound.

Table 1: In Vitro Efficacy of this compound against Borrelia burgdorferi

| Parameter | Value | Conditions |

| HtpG Inhibition (IC50) | Data Not Available | Recombinant B. burgdorferi HtpG |

| Minimum Inhibitory Concentration (MIC) | Data Not Available | B. burgdorferi culture |

| Minimum Bactericidal Concentration (MBC) | Data Not Available | B. burgdorferi culture with light activation |

| Time-Kill Kinetics | Data Not Available | Various concentrations and light exposure times |

Table 2: Preclinical In Vivo Efficacy of this compound in a Murine Model of Lyme Disease

| Parameter | Value | Animal Model | Dosing Regimen |

| Reduction in Bacterial Load (Joints) | Data Not Available | C3H/HeN mice | Data Not Available |

| Reduction in Bacterial Load (Heart) | Data Not Available | C3H/HeN mice | Data Not Available |

| Reduction in Bacterial Load (Skin) | Data Not Available | C3H/HeN mice | Data Not Available |

| Amelioration of Arthritis | Data Not Available | C3H/HeN mice | Data Not Available |

| Pharmacokinetic Parameters (T1/2, Cmax, AUC) | Data Not Available | C3H/HeN mice | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary. However, based on standard methodologies in the field, the following outlines the likely experimental approaches.

Synthesis of this compound

The synthesis of this compound would involve the chemical conjugation of a selective Borrelia burgdorferi HtpG inhibitor to verteporfin. This would likely be a multi-step organic synthesis process requiring purification and characterization of the final compound by methods such as NMR and mass spectrometry.

In Vitro Efficacy Studies

-

Borrelia burgdorferi Culture: B. burgdorferi would be cultured in Barbour-Stoenner-Kelly (BSK) medium.

-

MIC/MBC Determination: Broth microdilution methods would be used to determine the MIC and MBC of this compound against B. burgdorferi in the presence and absence of light activation.

-

Time-Kill Assays: The rate of bacterial killing by this compound would be assessed over time at various concentrations.

-

Mechanism of Action Studies: Cellular assays would be employed to confirm the mechanism of action, including microscopy to visualize nucleoid collapse and membrane blebbing, and assays to detect the generation of reactive oxygen species.

In Vivo Efficacy Studies (Murine Model)

-

Animal Model: A C3H/HeN mouse model of Lyme disease would likely be used, as this strain is susceptible to the development of Lyme arthritis.

-

Infection: Mice would be infected with B. burgdorferi via needle inoculation or tick infestation.

-

Treatment: this compound would be administered at various doses and schedules, followed by localized light delivery to the sites of infection (e.g., joints).

-

Efficacy Assessment: Efficacy would be determined by quantifying the bacterial load in various tissues (e.g., joints, heart, skin) using quantitative PCR, and by assessing the severity of arthritis through clinical scoring and histopathology.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound Mechanism of Action.

Caption: this compound Preclinical Evaluation Workflow.

Conclusion

This compound represents a highly innovative and promising approach to the treatment of Lyme disease. By specifically targeting a non-essential bacterial protein for the delivery of a potent, light-activated cytotoxic agent, this compound has the potential to overcome many of the limitations of current antibiotic therapies. Its targeted mechanism of action suggests a favorable safety profile and a reduced risk of inducing antibiotic resistance. While further preclinical and clinical development is required to fully assess its therapeutic potential, this compound stands as a beacon of hope for a future where Lyme disease can be treated more effectively and with greater precision. The scientific community eagerly awaits the publication of detailed preclinical data that will further illuminate the path of this novel therapeutic toward clinical application.

References

- 1. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]

- 2. Research Funded by Bay Area Lyme Foundation Identifies New [globenewswire.com]

- 3. bayarealyme.org [bayarealyme.org]

- 4. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development | Modulight [modulight.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Understanding the Molecular Targets of HS-291: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-291 is a novel, targeted antimicrobial agent designed to combat Borrelia burgdorferi, the causative agent of Lyme disease. This molecule represents a paradigm shift in antimicrobial therapy by targeting a non-essential bacterial protein, the high-temperature protein G (HtpG), to deliver a lethal payload. This approach offers the potential for high specificity and a reduced risk of developing antibiotic resistance. This compound is a conjugate molecule, comprised of a potent HtpG inhibitor (BX-2819) and a photoactive toxin (verteporfin), linked by a polyethylene glycol (PEG) spacer. Its mechanism of action is contingent on activation by light, which initiates a cascade of events leading to rapid and irreversible damage to the bacterium.[1][2][3]

Molecular Composition and Target

This compound is a multi-component molecular entity designed for targeted delivery and localized activation.

-

Targeting Moiety (BX-2819): This component is a potent inhibitor of HtpG, the bacterial homolog of the human heat shock protein 90 (Hsp90). HtpG is a molecular chaperone involved in cellular stress responses. By targeting HtpG, this compound is selectively directed to Borrelia burgdorferi.

-

Effector Moiety (Verteporfin): Verteporfin is a photosensitizer that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS).[2]

-

Linker (PEG): A polyethylene glycol linker connects the targeting and effector moieties, providing flexibility and optimizing the spatial orientation of the two components.

The primary molecular target of this compound is the high-temperature protein G (HtpG) of Borrelia burgdorferi.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its components.

| Compound | Target | Parameter | Value | Conditions | Reference |

| This compound | Borrelia burgdorferi | Inhibitory Concentration | 0.1-10 µM | 24-hour incubation | [4] |

Further quantitative data, such as the binding affinity (Kd) of this compound for HtpG and its precise IC50 value, are not publicly available at this time and would be found in the primary research article.

Mechanism of Action

The mechanism of action of this compound is a multi-step process that culminates in the destruction of Borrelia burgdorferi.

-

Target Binding: this compound, via its BX-2819 component, binds to the HtpG protein within the bacterium.

-

Photoactivation: Upon exposure to light with a wavelength of approximately 693 nm, the verteporfin moiety of this compound is activated.[4]

-

Reactive Oxygen Species (ROS) Generation: The activated verteporfin generates highly reactive oxygen species, including singlet oxygen.

-

Oxidative Damage: The generated ROS cause oxidative damage to HtpG and other proteins in its immediate vicinity.

-

Cellular Disruption: This localized and intense oxidative stress leads to irreversible cellular damage, including protein aggregation, membrane blebbing, and nucleoid collapse, ultimately resulting in bacterial cell death.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its evaluation.

Caption: Signaling pathway of this compound in Borrelia burgdorferi.

Caption: General experimental workflow for the evaluation of this compound.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques. The specific protocols for this compound are detailed in the primary research publication, which is not publicly available.

Synthesis of this compound

The synthesis of this compound involves a multi-step process to conjugate the HtpG inhibitor (BX-2819) with verteporfin via a PEG linker. This would typically involve:

-

Activation of Components: Chemical activation of the functional groups on BX-2819, the PEG linker, and verteporfin to facilitate their covalent linkage.

-

Conjugation: Stepwise reaction of the activated components under controlled conditions to form the final this compound conjugate.

-

Purification: Purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.

-

Characterization: Confirmation of the structure and purity of the synthesized this compound using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Borrelia burgdorferi Viability Assay

This assay is used to determine the concentration of this compound that is effective at killing Borrelia burgdorferi.

-

Borrelia burgdorferi Culture: Cultivate B. burgdorferi in a suitable medium (e.g., BSK-H) to the desired cell density.

-

Treatment: Aliquot the bacterial culture into a 96-well plate and treat with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include appropriate controls (untreated cells, vehicle control).

-

Incubation: Incubate the plate for 24 hours under appropriate conditions for B. burgdorferi growth.

-

Photoactivation: Expose the plate to a light source with a wavelength of 693 nm and an energy density of 5 J/cm².[4] A control plate should be kept in the dark.

-

Viability Assessment: Determine the viability of the bacteria using a suitable assay, such as a resazurin-based assay or by direct cell counting.

-

Data Analysis: Calculate the percentage of viable cells at each concentration of this compound and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection

This assay is used to confirm that this compound generates ROS upon photoactivation.

-

Cell Preparation: Prepare a suspension of Borrelia burgdorferi and treat with this compound for a specified period.

-

Probe Incubation: Add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA) to the cell suspension and incubate.

-

Photoactivation: Expose the cells to a 693 nm light source.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates the production of ROS.

Western Blot for Oxidized Proteins

This assay is used to detect the oxidation of HtpG and other proteins following treatment with this compound.

-

Protein Extraction: Treat Borrelia burgdorferi with this compound and expose to light. Lyse the cells and extract the total protein.

-

Derivatization (Optional but Recommended): To enhance the detection of carbonylated (oxidized) proteins, the protein lysate can be derivatized with 2,4-dinitrophenylhydrazine (DNPH).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that recognizes the derivatized carbonyl groups (anti-DNP antibody) or an antibody specific to HtpG.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the signal for carbonylated proteins or a change in the HtpG band would indicate protein oxidation.

Conclusion

This compound is a promising antimicrobial agent that utilizes a novel targeting strategy to deliver a phototoxic payload to Borrelia burgdorferi. Its mechanism of action, involving the light-induced generation of reactive oxygen species and subsequent oxidative damage to HtpG and surrounding proteins, offers a highly specific and potent means of eliminating the pathogen. Further research and development, including the public dissemination of detailed experimental data, will be crucial for the advancement of this innovative therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Scholars@Duke publication: Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development. [scholars.duke.edu]

- 4. Absence of sodA Increases the Levels of Oxidation of Key Metabolic Determinants of Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of HS-291 on Borrelia

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-291 is a novel investigational compound with a targeted mechanism of action against Borrelia burgdorferi, the causative agent of Lyme disease. It is a conjugate molecule composed of an inhibitor of the High-Temperature Protein G (HtpG) and the photoactive toxin verteporfin.[1][2] The therapeutic strategy of this compound is based on the targeted delivery of a cytotoxic agent to the bacterium. Upon activation by a specific wavelength of light, this compound generates reactive oxygen species (ROS), leading to oxidative damage and subsequent death of Borrelia.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against Borrelia species.

Mechanism of Action

This compound's unique "berserker" mechanism involves a multi-step process.[1] First, the HtpG inhibitor component of this compound facilitates its uptake and accumulation within Borrelia.[1] HtpG is a molecular chaperone in Borrelia involved in the response to environmental stress. Following accumulation, the verteporfin component is activated by light (approximately 690 nm), triggering the production of ROS.[2][3][4] These ROS then cause oxidative damage to HtpG and other nearby proteins, leading to critical cellular damage, including irreversible nucleoid collapse and membrane blebbing, ultimately resulting in bacterial cell death.[1]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Borrelia

| Borrelia Strain | This compound Concentration (µM) | Light Activation | % Viability (SYBR Green I/PI Assay) | MIC (µM) |

| B31 | 0 (Control) | Yes | 100 | \multirow{5}{}{TBD} |

| 0.1 | Yes | TBD | ||

| 0.5 | Yes | TBD | ||

| 1 | Yes | TBD | ||

| 5 | Yes | TBD | ||

| 10 | Yes | TBD | ||

| 0 (Control) | No | 100 | \multirow{5}{}{TBD} | |

| 10 | No | TBD |

TBD: To be determined

Table 2: Determination of Minimum Bactericidal Concentration (MBC) of this compound against Borrelia

| Borrelia Strain | This compound Concentration (µM) from MIC plate | Light Activation | Colony Forming Units (CFU)/mL after subculture | MBC (µM) |

| B31 | 0 (Control) | Yes | TBD | \multirow{5}{}{TBD} |

| MIC | Yes | TBD | ||

| 2 x MIC | Yes | TBD | ||

| 4 x MIC | Yes | TBD | ||

| 8 x MIC | Yes | TBD | ||

| 0 (Control) | No | TBD | \multirow{5}{}{TBD} | |

| 8 x MIC | No | TBD |

TBD: To be determined

Experimental Protocols

Borrelia burgdorferi Culture

Materials:

-

Borrelia burgdorferi sensu stricto (e.g., strain B31)

-

Barbour-Stoenner-Kelly H (BSK-H) medium, complete with 6% rabbit serum

-

Sterile, screw-cap culture tubes

-

Incubator (34°C, 5% CO₂)

Protocol:

-

In a sterile biosafety cabinet, inoculate BSK-H medium with a stock culture of B. burgdorferi.

-

Incubate the culture tubes at 34°C with 5% CO₂ until the spirochetes reach the logarithmic phase of growth (typically 5-7 days, with a density of approximately 1 x 10⁷ cells/mL).

-

Monitor the culture density and motility using dark-field microscopy.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for the photoactivatable nature of this compound.

Materials:

-

Log-phase B. burgdorferi culture

-

BSK-H medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates (black, clear bottom for microscopy if needed)

-

Light source capable of emitting at ~690 nm (e.g., LED array or filtered lamp) with a calibrated power output.

-

SYBR Green I/PI viability assay kit

Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of this compound in BSK-H medium in a 96-well plate. The final concentrations should typically range from 0.1 µM to 10 µM.

-

Include a "no drug" control (medium only) and a "solvent" control (medium with the highest concentration of the solvent used to dissolve this compound).

-

-

Inoculation:

-

Adjust the density of the log-phase B. burgdorferi culture to 2 x 10⁶ cells/mL in fresh BSK-H medium.

-

Add 50 µL of the adjusted bacterial suspension to each well of the 96-well plate containing 50 µL of the this compound dilutions, resulting in a final density of 1 x 10⁶ cells/mL.

-

-

Incubation (Pre-activation):

-

Incubate the plate in the dark at 34°C with 5% CO₂ for 24 hours to allow for the uptake of this compound.

-

-

Light Activation:

-

Expose the designated wells of the microtiter plate to a light source emitting at approximately 690 nm. A typical light dose for verteporfin activation is in the range of 1-50 J/cm². The exact duration and intensity of light exposure should be optimized for the specific light source and experimental setup.[4][5]

-

Include a set of control wells that are treated with this compound but not exposed to light.

-

-

Incubation (Post-activation):

-

Return the plate to the incubator (34°C, 5% CO₂) and incubate for an additional 48-72 hours in the dark.

-

-

Determination of Viability (SYBR Green I/PI Assay):

-

Following incubation, add the SYBR Green I/PI staining solution to each well according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for 15-20 minutes.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm (Green, for SYBR Green I) and ~635 nm (Red, for Propidium Iodide).

-

The ratio of green to red fluorescence is indicative of the percentage of viable cells.

-

The MIC is defined as the lowest concentration of this compound that results in a significant reduction in viability compared to the light-activated control without the drug.

-

Determination of Minimum Bactericidal Concentration (MBC)

Materials:

-

96-well plate from the MIC assay

-

BSK-H medium (semi-solid, containing 0.7% agarose)

-

Sterile petri dishes

-

Incubator (34°C, 5% CO₂)

Protocol:

-

From the wells of the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC of the light-activated samples, take a 10 µL aliquot.

-

Spot the aliquot onto a petri dish containing semi-solid BSK-H medium.

-

Also, plate aliquots from the "no drug" light-activated control and a "no drug, no light" control.

-

Incubate the plates at 34°C with 5% CO₂ for 2-3 weeks.

-

Examine the plates for the presence of Borrelia colonies.

-

The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound Action in Borrelia

Caption: Mechanism of this compound action in Borrelia.

Experimental Workflow for In Vitro Testing of this compound

Caption: Experimental workflow for this compound testing.

Logical Relationship of Borrelia's Oxidative Stress Response

Caption: Borrelia's oxidative stress response.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Verteporfin-mediated on/off photoswitching functions synergistically to treat choroidal vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis and Use of HS-291

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS-291 is a novel molecule designed for the targeted elimination of Borrelia burgdorferi, the causative agent of Lyme disease.[1][2][3] This "berserker" molecule consists of three key components: BX-2819, a potent inhibitor of the Borrelia burgdorferi high-temperature protein G (HtpG); a polyethylene glycol (PEG) linker; and verteporfin, a photoactive toxin.[4] The innovative therapeutic strategy of this compound lies in its ability to selectively target a non-essential bacterial protein, HtpG, to deliver a lethal payload upon light activation.[5][6][7] This document provides detailed protocols for the laboratory synthesis of this compound and its application in in vitro studies against Borrelia burgdorferi.

Introduction

Conventional antibiotic discovery often focuses on targeting essential enzymes in pathogens. This compound represents a paradigm shift by targeting a non-essential protein, HtpG, which is a molecular chaperone in Borrelia burgdorferi.[5][6][7] This approach expands the range of druggable targets within a pathogen. This compound is a conjugate molecule comprising an HtpG inhibitor (BX-2819) tethered to the photosensitizer verteporfin via a PEG linker.[4] Upon administration, this compound is selectively absorbed by Borrelia burgdorferi. Subsequent activation with near-infrared light triggers the generation of reactive oxygen species (ROS) by verteporfin.[2][5] This localized ROS production leads to the oxidation of HtpG and adjacent proteins, causing irreversible nucleoid collapse and membrane blebbing, ultimately resulting in bacterial cell death.[1][2][5] This targeted approach minimizes off-target effects and holds promise for overcoming antibiotic resistance.[1]

Data Presentation

Table 1: Components of this compound

| Component | Type | Function |

| BX-2819 | HtpG Inhibitor | Provides high-affinity binding to Borrelia burgdorferi HtpG, ensuring target specificity. |

| PEG Linker | Spacer | Connects the HtpG inhibitor to the photoactive toxin, providing flexibility and solubility. |

| Verteporfin | Photoactive Toxin | Upon light activation, generates reactive oxygen species (ROS) to induce localized cellular damage. |

Table 2: Experimental Parameters for in vitro Activity of this compound

| Parameter | Value | Reference |

| Concentration Range | 0.1 - 10 µM | [4] |

| Incubation Time | 90 minutes - 24 hours | [4] |

| Light Activation Wavelength | 693 nm | [4] |

| Light Dose | 5 J/cm² | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the conceptual steps for the synthesis of this compound based on its known components and standard bioconjugation chemistry. The synthesis involves a multi-step process to conjugate the HtpG inhibitor (BX-2819) with a heterobifunctional PEG linker, followed by conjugation to the photoactive toxin, verteporfin.

Materials:

-

BX-2819 with a reactive functional group (e.g., amine or thiol)

-

Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)

-

Verteporfin with a reactive functional group

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vials

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Activation of PEG Linker and Conjugation to BX-2819:

-

Dissolve BX-2819 in anhydrous DMF.

-

Add a molar excess of the heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide).

-

Add DIPEA to catalyze the reaction between the NHS ester of the PEG linker and an amine group on BX-2819.

-

Allow the reaction to proceed at room temperature with stirring for 2-4 hours.

-

Monitor the reaction progress by HPLC.

-

Purify the BX-2819-PEG conjugate by preparative HPLC.

-

Confirm the identity of the product by mass spectrometry.

-

-

Conjugation of BX-2819-PEG to Verteporfin:

-

Dissolve the purified BX-2819-PEG conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).

-

Dissolve verteporfin in DMF or another compatible solvent.

-

Add the verteporfin solution to the BX-2819-PEG solution.

-

If using a maleimide-functionalized PEG, the reaction will occur with a thiol group on verteporfin. If verteporfin does not have a free thiol, it may need to be chemically modified to introduce one.

-

Allow the reaction to proceed at room temperature, protected from light, for 4-12 hours.

-

Monitor the formation of the final this compound conjugate by HPLC.

-

-

Purification and Characterization of this compound:

-

Purify the final this compound conjugate by preparative HPLC.

-

Lyophilize the purified product to obtain a stable powder.

-

Confirm the final product's identity and purity using analytical HPLC and mass spectrometry.

-

Store the final this compound product at -20°C, protected from light.

-

Protocol 2: in vitro Treatment of Borrelia burgdorferi with this compound

This protocol describes the procedure for treating Borrelia burgdorferi cultures with this compound and assessing its effects on bacterial viability and morphology.

Materials:

-

Log-phase culture of Borrelia burgdorferi

-

This compound stock solution (dissolved in DMSO or appropriate solvent)

-

BSK-II medium (or other suitable Borrelia culture medium)

-

96-well microtiter plates

-

Light source capable of emitting at 693 nm (e.g., LED array or filtered lamp)

-

Radiometer to measure light dose

-

Darkfield microscope

-

Fluorescence microscope

-

DNA stain (e.g., DAPI)

-

Membrane integrity stain (e.g., Propidium Iodide)

Procedure:

-

Preparation of Borrelia burgdorferi Culture:

-

Grow B. burgdorferi in BSK-II medium to a density of approximately 1 x 10⁷ cells/mL (logarithmic growth phase).

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in BSK-II medium to achieve final concentrations ranging from 0.1 µM to 10 µM in a 96-well plate.

-

Add the B. burgdorferi culture to the wells containing the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate in the dark at 34°C for 90 minutes to allow for this compound uptake.

-

-

Light Activation:

-

Expose the microtiter plate to a 693 nm light source.

-

Deliver a total light dose of 5 J/cm². Use a radiometer to ensure accurate light dosage.

-

Keep a duplicate plate in the dark as a no-light control.

-

-

Post-Activation Incubation:

-

Following light exposure, incubate both the light-exposed and dark control plates at 34°C for 24 hours.

-

-

Assessment of Viability and Morphology:

-

Viability Assessment: Determine the percentage of motile spirochetes in each well using darkfield microscopy. A significant reduction in motility in the light-exposed, this compound-treated wells compared to controls indicates loss of viability.

-

Morphological Assessment:

-

Take aliquots from each well and stain with DAPI and a membrane integrity stain.

-

Observe the cells under a fluorescence microscope.

-

Look for characteristic signs of this compound-induced damage in the light-exposed, treated cells, such as nucleoid condensation (indicated by intense, compact DAPI staining) and membrane blebbing.[4][5]

-

-

Visualizations

Caption: A simplified workflow for the synthesis of this compound.

Caption: Signaling pathway of this compound's mechanism of action.

References

- 1. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]

- 2. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Funded by Bay Area Lyme Foundation Identifies New [globenewswire.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel antibiotic strategy targets nonessential enzyme in <em>B. burgdorferi</em> upon light activation | BioWorld [bioworld.com]

- 6. Scholars@Duke publication: Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development. [scholars.duke.edu]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for Light Activation of HS-291 in Borrelia burgdorferi Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-291 is a novel, preclinical drug candidate developed for the targeted treatment of Lyme disease, caused by the bacterium Borrelia burgdorferi.[1][2] This innovative therapeutic agent operates on the principle of targeted photodynamic therapy. This compound is a conjugate molecule composed of an inhibitor of the B. burgdorferi High Temperature Protein G (HtpG), a non-essential chaperone protein, tethered to the photoactive toxin, verteporfin.[1][3][4] Upon activation with near-infrared (nrIR) light, this compound generates reactive oxygen species (ROS) in close proximity to its HtpG target.[1][3][4] This localized ROS production leads to the oxidation of HtpG and adjacent proteins, causing irreversible cellular damage, including nucleoid collapse and membrane blebbing, ultimately resulting in the sterilization of B. burgdorferi cultures.[1][3][4]

These application notes provide an overview of the mechanism of this compound and detailed protocols for its light-activated application in in vitro experiments targeting B. burgdorferi.

Mechanism of Action of this compound

The targeted action of this compound is a multi-step process, beginning with the specific binding of the HtpG inhibitor component to its target within the spirochete. This ensures the localization of the verteporfin payload at the desired site. Subsequent irradiation with light of a specific wavelength triggers the photodynamic activity of verteporfin, initiating the cascade of cytotoxic events.

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for in vitro experiments with this compound, based on available data.

| Parameter | Value | Reference |

| This compound Concentration | 0.1 - 10 µM | [3] |

| Light Wavelength | 693 nm (nrIR) | [3] |

| Light Dose | 5 J/cm² | [3] |

| Incubation Time | 24 hours (for viability assessment) | [3] |

| Target Organism | Borrelia burgdorferi | [1][2] |

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard laboratory procedures for Borrelia burgdorferi culture and in vitro photodynamic therapy. The specific, detailed protocols from the primary research publication by Carlson et al. (Cell Chemical Biology, 2023) were not accessible at the time of writing. Researchers should consult the original publication for precise experimental details.

Protocol 1: Culturing Borrelia burgdorferi

This protocol describes the steps for the successful cultivation of B. burgdorferi to be used in this compound light activation experiments.

Materials:

-

Borrelia burgdorferi strain (e.g., B31)

-

Barbour-Stoenner-Kelly (BSK-H) medium, complete with 6% rabbit serum

-

Sterile, screw-cap culture tubes

-

Incubator set to 33-34°C

-

Dark-field or phase-contrast microscope

-

Hemocytometer

Procedure:

-